5-methoxy-2-phenyl-1H-indole

Catalog No.
S1907107
CAS No.
5883-96-5
M.F
C15H13NO
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methoxy-2-phenyl-1H-indole

CAS Number

5883-96-5

Product Name

5-methoxy-2-phenyl-1H-indole

IUPAC Name

5-methoxy-2-phenyl-1H-indole

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C15H13NO/c1-17-13-7-8-14-12(9-13)10-15(16-14)11-5-3-2-4-6-11/h2-10,16H,1H3

InChI Key

XLYAWBZMLNSOBU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3

Solubility

0.5 [ug/mL]

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3
  • Synthetic Intermediate

    Due to its functional groups (a methoxy group and a phenyl ring), 5-methoxy-2-phenyl-1H-indole can serve as a building block for the synthesis of more complex molecules with potential biological activity. Researchers can modify the structure of 5-methoxy-2-phenyl-1H-indole to create new analogs and explore their therapeutic potential.

  • Ligand Discovery

    Indole alkaloids are known to interact with various biological receptors. 5-methoxy-2-phenyl-1H-indole's structural similarity to these natural products makes it a candidate for ligand discovery studies. Scientists can investigate its binding properties to specific receptors to potentially identify new drug targets or develop novel ligands for therapeutic applications [].

5-Methoxy-2-phenyl-1H-indole is a chemical compound with the molecular formula C15H13NOC_{15}H_{13}NO and a molecular weight of approximately 225.27 g/mol. This compound features an indole core, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methoxy group at the 5-position and a phenyl group at the 2-position of the indole structure contributes to its unique chemical properties and biological activities. The methoxy group enhances electron density on the indole ring, potentially influencing its reactivity and interactions with biological targets.

Typical of indole derivatives, including:

  • Electrophilic Substitution: The methoxy group activates the indole ring towards electrophilic substitution reactions, allowing for substitutions at positions such as C3 and C7.
  • Nucleophilic Reactions: The nitrogen atom in the indole can act as a nucleophile, participating in reactions with electrophiles.
  • Oxidative Reactions: Indoles can undergo oxidation to form various derivatives, including oxindoles.

The reactivity of 5-methoxy-2-phenyl-1H-indole is often influenced by the presence of substituents on the indole ring, leading to diverse synthetic pathways and products .

5-Methoxy-2-phenyl-1H-indole exhibits notable biological activities, particularly its antimicrobial properties. Research indicates that it has significant activity against gram-positive bacteria such as Bacillus cereus . The presence of the methoxy group is crucial for this activity; removal of the methoxy substituent reduces its effectiveness significantly . Additionally, compounds with similar structures have been studied for their potential as melatonin receptor ligands, suggesting that 5-methoxy-2-phenyl-1H-indole may also interact with G-protein-coupled receptors .

Several synthetic routes have been developed for the preparation of 5-methoxy-2-phenyl-1H-indole. Common methods include:

  • One-Pot Synthesis: Utilizing heteroannulation techniques where 2-haloaniline derivatives react with phenylacetylene under mild conditions .
  • Grignard Reagent Addition: Employing Grignard reagents to introduce substituents onto the indole core, facilitating the formation of various derivatives .
  • Condensation Reactions: Condensing suitable precursors such as N-phenacyl-pyridinium salts with naphthylamines to yield methoxy derivatives .

These methods highlight the versatility in synthesizing this compound and its derivatives.

The applications of 5-methoxy-2-phenyl-1H-indole are diverse:

  • Pharmaceutical Research: Due to its biological activity, it is explored as a potential lead compound for developing new antimicrobial agents.
  • Material Science: Indole derivatives are often investigated for their electronic properties and potential use in organic electronics.

The unique properties imparted by the methoxy and phenyl groups make it an attractive candidate for further research in these fields.

Studies on interaction mechanisms involving 5-methoxy-2-phenyl-1H-indole have focused on its binding affinity to biological receptors. Notably, it has been shown to modulate melatonin receptors MT1 and MT2, suggesting potential applications in sleep-related disorders or circadian rhythm regulation . Additionally, its interactions with various enzymes and other biomolecules are under investigation to understand its full pharmacological profile.

Several compounds share structural similarities with 5-methoxy-2-phenyl-1H-indole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-PhenylindoleIndole core without methoxy groupLower biological activity compared to 5-methoxy variant
5-MethoxyindoleIndole core with methoxy at position 5Enhanced reactivity due to methoxy group
4-Methyl-2-phenyldihydroindoleMethyl group at position 4Different reactivity profile due to methyl substitution
6-MethoxyindoleMethoxy at position 6Different binding characteristics at receptors

These compounds illustrate the influence of substituents on biological activity and chemical reactivity. The presence of the methoxy group at position 5 in 5-methoxy-2-phenyl-1H-indole distinguishes it from other indoles by enhancing its reactivity and potential therapeutic applications.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5883-96-5

Wikipedia

5-methoxy-2-phenyl-1H-indole

Dates

Modify: 2023-08-16

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